3-Methylphenyl 4-fluorobenzoate
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Overview
Description
3-Methylphenyl 4-fluorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group attached to a phenyl ring and a fluorine atom attached to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 3-methylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid and 3-methylphenol.
Reduction: 3-Methylphenyl 4-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Methylphenyl 4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylphenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing 3-methylphenol and 4-fluorobenzoic acid. These products can then interact with various biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar in structure but lacks the methyl group on the phenyl ring.
3-Fluorobenzoic acid: Contains a fluorine atom on the benzoate group but lacks the ester linkage.
4-Fluorobenzoic acid: Similar to 3-fluorobenzoic acid but with the fluorine atom in a different position.
Uniqueness
3-Methylphenyl 4-fluorobenzoate is unique due to the presence of both a methyl group and a fluorine atom, which impart distinct chemical properties. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s reactivity in various chemical reactions.
Properties
Molecular Formula |
C14H11FO2 |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
(3-methylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-3-2-4-13(9-10)17-14(16)11-5-7-12(15)8-6-11/h2-9H,1H3 |
InChI Key |
KUXHTJXGSFNEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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